N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide
Description
N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide (CAS: 103878-75-7) is a synthetic organic compound with the molecular formula C₁₃H₁₈ClN₃O₃ and a molecular weight of 299.75 g/mol . It features a 4-chloropyridine-2-carboxamide core linked to a Boc-protected aminoethyl group (tert-butoxycarbonyl, Boc). This compound is cataloged as a life science research material, available in high-purity grades (up to 99.999%) for applications in pharmaceuticals, chemical biology, and materials science . The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[2-[(4-chloropyridine-2-carbonyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(19)17-7-6-16-11(18)10-8-9(14)4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYGHVVRWNRGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=NC=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amidation
The most widely reported method involves coupling 4-chloropyridine-2-carboxylic acid with N-Boc-ethylenediamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT). This approach, adapted from chromone-3-carboxamide syntheses, proceeds as follows:
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Activation of the Carboxylic Acid :
A solution of 4-chloropyridine-2-carboxylic acid (1.0 equiv) in DCM is treated with EDC (1.2 equiv) and HOBT (1.1 equiv) at 0°C for 30 minutes, forming an active ester intermediate. -
Nucleophilic Attack by N-Boc-ethylenediamine :
N-Boc-ethylenediamine (1.1 equiv) and TEA (2.0 equiv) are added, and the reaction is stirred at room temperature for 12–18 hours. Workup with aqueous NaHCO3 and DCM extraction yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 80:20).
Key Data :
-
Reaction Time : 12–18 hours
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Solvent : Dichloromethane (DCM)
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Base : Triethylamine (TEA)
This method is favored for its reproducibility and compatibility with acid-sensitive substrates. The Boc group remains intact under these mildly acidic conditions, as confirmed by FT-IR (absence of N-H stretch at 3300 cm⁻¹).
Mixed Anhydride Method
An alternative route employs isobutyl chloroformate to generate a mixed anhydride intermediate. This method, though less common, avoids carbodiimide-related side reactions (e.g., N-acylurea formation):
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Anhydride Formation :
4-Chloropyridine-2-carboxylic acid (1.0 equiv) is reacted with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) at −15°C. -
Coupling with N-Boc-ethylenediamine :
N-Boc-ethylenediamine (1.05 equiv) is added dropwise, and the mixture is stirred at −15°C for 1 hour, followed by warming to room temperature for 3 hours.
Key Data :
While this method offers faster reaction times, the lower yield compared to EDC/HOBT is attributed to competitive hydrolysis of the anhydride intermediate.
Active Ester Approach Using Pentafluorophenyl (PFP) Esters
For large-scale synthesis, pre-formed pentafluorophenyl esters of 4-chloropyridine-2-carboxylic acid are reacted with N-Boc-ethylenediamine in dimethylformamide (DMF):
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Ester Preparation :
The carboxylic acid is treated with pentafluorophenol (1.2 equiv) and DCC (1.1 equiv) in DMF at 0°C for 2 hours. -
Amide Bond Formation :
N-Boc-ethylenediamine (1.0 equiv) is added, and the reaction is stirred at 25°C for 6 hours.
Key Data :
This method minimizes racemization, making it suitable for enantiomerically pure products.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| DCM | 81 | 98 | <1% acylurea |
| THF | 72 | 95 | 5% hydrolyzed ester |
| DMF | 75 | 97 | 3% dimerization |
DCM provides optimal yields due to its low polarity, which stabilizes the activated intermediate.
Temperature and Stoichiometry
Elevating temperatures above 25°C in EDC/HOBT-mediated reactions reduces yields by 10–15% due to increased decomposition of the active ester. A 1.1:1 molar ratio of N-Boc-ethylenediamine to carboxylic acid minimizes unreacted starting material while avoiding di-amide byproducts.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, J = 5.2 Hz, 1H, pyridine-H), 7.95 (s, 1H, amide-NH), 7.45 (d, J = 5.2 Hz, 1H, pyridine-H), 4.85 (s, 1H, Boc-NH), 3.45–3.40 (m, 2H, CH₂NHBoc), 3.20–3.15 (m, 2H, CH₂CONH), 1.40 (s, 9H, Boc-C(CH₃)₃).
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IR (KBr) : 1728 cm⁻¹ (C=O, ester), 1681 cm⁻¹ (C=O, amide), 1520 cm⁻¹ (Boc N-H bend) .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the secondary amine. Acidic cleavage using trifluoroacetic acid (TFA) in dichloromethane efficiently removes the Boc group, yielding a free amine (N-[2-aminoethyl]-4-chloropyridine-2-carboxamide) for subsequent functionalization . This deprotection is quantitative under anhydrous conditions (20–25°C, 1–2 hr), as demonstrated in analogous piperidine-Boc cleavage reactions .
Key conditions for Boc removal:
| Reagent | Solvent | Temperature | Time |
|---|---|---|---|
| TFA (20% v/v) | Dichloromethane | 25°C | 1.5 hr |
Nucleophilic Aromatic Substitution at Pyridine C-4
The 4-chloro substituent undergoes palladium-catalyzed cross-coupling reactions, enabling C–N or C–C bond formation:
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Suzuki-Miyaura Coupling :
Boronic acids couple at C-4 in the presence of Pd(PPh₃)₄ and K₂CO₃ (DMF/H₂O, 80°C) . This method installs aryl or alkyl groups while preserving the carboxamide functionality.
Carboxamide Reactivity
The carboxamide group participates in:
A. Hydrolysis :
Under acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) conditions, the amide hydrolyzes to 4-chloropyridine-2-carboxylic acid. This reaction is critical for converting the compound into carboxylic acid derivatives .
B. Amide Bond Formation :
The free amine (post-Boc removal) reacts with activated carboxylic acids (e.g., using EDCI/DMAP) to form new amides. For instance:
textRCOOH + H₂N-(CH₂)₂-NHCOPy → RCONH-(CH₂)₂-NHCOPy
This method achieved 85–92% yields in chromone-carboxamide syntheses .
Cyclization Pathways
Intramolecular reactions between deprotected amines and the chloropyridine ring enable heterocycle formation:
Example :
Heating the deprotected amine with K₂CO₃ in DMF (120°C, 6 hr) induces cyclization to pyrido[1,2-a]pyrimidin-4-one derivatives via nucleophilic attack at C-2 of the pyridine .
Spectroscopic Analysis of Reactivity
Key spectral changes confirm reaction progress:
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Boc deprotection : Loss of tert-butyl signals in ¹H NMR (δ 1.44 ppm)
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C–N coupling : Disappearance of Cl-substituted pyridine ¹H NMR signals (δ 8.2–8.4 ppm)
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Amide hydrolysis : Emergence of carboxylic acid IR stretch at 1700–1720 cm⁻¹
Comparative Reactivity Table
| Reaction Type | Conditions | Key Product | Yield Range |
|---|---|---|---|
| Boc deprotection | TFA/CH₂Cl₂, 25°C | Free amine derivative | 95–100% |
| Buchwald-Hartwig amination | Pd(OAc)₂/Xantphos, toluene, 100°C | 4-Aminopyridine carboxamide | 75–85% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 4-Arylpyridine carboxamide | 70–90% |
| Acid hydrolysis | 6M HCl, reflux | 4-Chloropyridine-2-carboxylic acid | 88–95% |
This compound’s multifunctional reactivity makes it invaluable for constructing complex molecules, particularly in drug discovery where modular functionalization is essential . The chloropyridine and carboxamide groups provide orthogonal handles for sequential modifications, while the Boc group ensures precise control over amine reactivity.
Scientific Research Applications
Chemical Properties and Reactions
N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide features a Boc-protected amine and a chloropyridine moiety. Its chemical structure allows it to participate in various reactions:
- Substitution Reactions : The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
- Deprotection Reactions : The Boc group can be removed under acidic conditions to yield the free amine.
- Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the synthesis of more complex organic molecules .
Chemistry
This compound serves as an intermediate in synthesizing complex organic compounds. Its structural features enable diverse modifications, making it valuable for researchers aiming to create novel chemical entities.
Biology
In biological research, this compound is utilized to study enzyme inhibitors and receptor ligands. Its ability to act as a building block for biologically active molecules has made it a focus in medicinal chemistry .
Medicine
The compound is investigated for its potential as a precursor to active pharmaceutical ingredients (APIs). Its stability during synthetic transformations allows for the development of drugs targeting specific enzymes or receptors. Notably, it has been explored in the context of antileishmanial drug development .
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for various formulations and applications in chemical manufacturing .
Case Study 1: Antileishmanial Activity
Research has indicated that derivatives of this compound exhibit promising antileishmanial activity. Modifications to the compound's structure improved its solubility and potency against Leishmania species, demonstrating its potential as a lead compound in drug development .
Case Study 2: Enzyme Inhibition
In studies focusing on enzyme inhibitors, this compound has been shown to effectively inhibit specific targets involved in disease pathways. Its structural versatility allows researchers to tailor modifications that enhance binding affinity and selectivity towards desired enzymes .
Mechanism of Action
The mechanism of action of N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides stability during synthetic transformations and can be removed to reveal the active amine functionality .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
4-Chloropyridine-2-carboxamide (CAS: 99586-65-9)
- Structure: Lacks the Boc-aminoethyl side chain.
- Molecular Weight : ~156.57 g/mol (C₆H₅ClN₂O).
- Key Differences: The absence of the Boc group reduces steric hindrance and lipophilicity, likely enhancing aqueous solubility compared to the Boc-protected derivative. Limited synthetic versatility due to the unprotected amine, making it less suitable for sequential reactions requiring amine protection .
N-Adamantanyl Series Compounds (e.g., from cannabinoid receptor research)
- Structure : Share Boc-protected amines but incorporate adamantane or polyether chains instead of the chloropyridine-carboxamide core.
- Synthesis : Similar Boc deprotection steps using trifluoroacetic acid (TFA) (67–96% yield) .
- The chloropyridine-carboxamide moiety in the target compound may offer distinct electronic properties (e.g., hydrogen-bonding capacity via the carboxamide) .
Physicochemical Properties
Critical Notes
- Toxicity Data: Limited for most analogs, including the target compound. Handling requires precautions typical for halogenated and Boc-protected amines .
- Synthetic Challenges : Moderate yields (44–55% in Boc-alkylation steps ) and acid-sensitive Boc groups necessitate optimized protocols for scale-up.
Biological Activity
N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a Boc-protected amino group and a carboxamide moiety. The presence of the chlorinated aromatic system enhances its biological properties. The molecular formula is CHClNO.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological targets. Key findings include:
- Antiparasitic Activity : Similar compounds in the carboxamide class have demonstrated significant antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicates that modifications to the aromatic substituents can enhance efficacy while minimizing cytotoxicity to human cells .
- Inhibition of Kinases : Research has shown that derivatives of pyridine-2-carboxamides can act as inhibitors of various kinases involved in cancer progression. For instance, compounds similar to this compound have been evaluated for their ability to inhibit PKMYT1, a kinase implicated in DNA damage response .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine at the 4-position enhances binding affinity to target enzymes. Conversely, bulky or electron-donating groups may reduce potency due to steric hindrance .
- Aromaticity : The requirement for an aromatic substituent on the nitrogen atom has been noted as essential for maintaining antiplasmodial activity. Variations in substitution patterns have been systematically studied to identify optimal configurations .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into potential applications:
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Antimalarial Activity : A study evaluated a series of thieno[2,3-b]pyridine-2-carboxamides, identifying compounds that significantly reduced the viability of P. falciparum at concentrations as low as 3 µM. These findings suggest that similar modifications to this compound could yield potent antimalarial agents .
Compound IC50 (µM) Selectivity Index A 0.5 20 B 1.0 15 C 3.0 10 - Cancer Therapeutics : Another study focused on pyrimidine derivatives revealed that certain structural modifications could lead to selective inhibition of cancer-related kinases, demonstrating promising in vitro efficacy against various cancer cell lines .
- Metabolic Stability : Research indicates that modifications enhancing metabolic stability can significantly improve the pharmacokinetic profile of compounds similar to this compound, which is crucial for developing orally bioavailable drugs .
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via a two-step approach: (i) Coupling Reaction : React 4-chloropyridine-2-carboxylic acid with N-Boc-ethylenediamine using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) in anhydrous DMF or THF . (ii) Purification : Remove unreacted starting materials via column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Boc protection ensures amine stability during synthesis .
Q. How can the compound’s purity and structural integrity be validated?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .
- NMR : Confirm structure via H NMR (e.g., Boc tert-butyl group at δ 1.4 ppm; pyridine protons at δ 8.2–8.6 ppm) and C NMR (carboxamide carbonyl at ~165 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z consistent with the molecular formula (CHClNO; calc. 298.09) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store desiccated at –20°C in amber vials to prevent Boc-group hydrolysis or chloropyridine degradation. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can regioselective functionalization of the 4-chloropyridine moiety be achieved?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Replace the 4-chloro group with amines (e.g., piperazine) using Pd catalysis (e.g., Pd(OAc), Xantphos, CsCO in toluene at 100°C) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(dppf)Cl, KCO in DMF/HO) to introduce aromatic substituents .
- Analytical Challenge : Monitor reaction progress via LC-MS to distinguish regioisomers (e.g., 4-substituted vs. 2-substituted pyridine derivatives) .
Q. What strategies mitigate Boc-deprotection side reactions during downstream derivatization?
- Methodological Answer :
- Controlled Acidolysis : Use 20% TFA in dichloromethane (0°C, 1 hr) for Boc removal, minimizing carboxamide hydrolysis. Neutralize with aqueous NaHCO post-deprotection .
- Alternative Protecting Groups : For acid-sensitive applications, consider Fmoc protection (removable with piperidine) .
Q. How can computational modeling predict the compound’s binding affinity in drug discovery contexts?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PyMOL to model interactions (e.g., pyridine-carboxamide H-bonding with target proteins) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., binding free energy calculations via MM-PBSA) .
Contradictions and Resolutions
- Evidence Conflict : Some protocols suggest NaI as a catalyst for Boc-alkylation (), while others omit it. Resolution: NaI enhances alkyl bromide reactivity in polar aprotic solvents (e.g., dioxane) but may not be necessary for carboxamide coupling .
- Analytical Variability : HPLC retention times vary with mobile phase pH; standardize conditions using 0.1% TFA to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
